(4-Chlorobenzyl)hydrazine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chlorophenyl)methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.2ClH/c8-7-3-1-6(2-4-7)5-10-9;;/h1-4,10H,5,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQORAWUVXYYPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4-Chlorobenzyl)hydrazine dihydrochloride chemical properties and structure

An In-Depth Technical Guide to (4-Chlorobenzyl)hydrazine Dihydrochloride: Properties, Synthesis, and Applications

Introduction

This compound is a substituted hydrazine salt that serves as a crucial building block in synthetic organic chemistry. Its structural combination of a reactive hydrazine moiety and a chlorobenzyl group makes it a versatile intermediate for the synthesis of a wide array of heterocyclic compounds. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of this compound's properties, reactivity, and handling is paramount for its effective and safe utilization. This guide provides a comprehensive overview of this compound, grounded in its fundamental chemical principles and practical applications. The dihydrochloride form enhances the compound's stability and simplifies handling compared to its free base, making it a preferred choice in many synthetic protocols.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the foundation of its application in research. This compound is identified by the CAS Number 1185303-65-4.[1][2] The key computed physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁Cl₃N₂ | [1] |

| Molecular Weight | 229.53 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC=C1CNN)Cl.Cl.Cl | |

| InChI Key | UQORAWUVXYYPLS-UHFFFAOYSA-N | |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 38 Ų | |

| Complexity | 89.6 | [3] |

These properties indicate a relatively small, moderately polar molecule with the capacity for multiple hydrogen bonding interactions, which influences its solubility and crystalline structure.

Chemical Structure

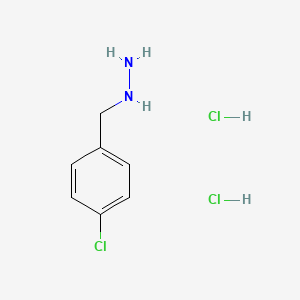

The structure consists of a p-chlorinated benzene ring attached to a hydrazine group via a methylene (-CH₂-) bridge. The two nitrogen atoms of the hydrazine group are protonated by hydrochloric acid to form the stable dihydrochloride salt.

Caption: Chemical structure of this compound.

Spectroscopic Characterization

While specific spectra for this exact compound require direct experimental acquisition, its structure allows for the prediction of characteristic signals in various spectroscopic analyses. Chemical literature and databases confirm the availability of spectral data such as ¹H NMR, ¹³C NMR, and IR for this compound.[4][5]

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the chlorobenzyl ring (typically in the 7.0-7.5 ppm region), a singlet for the methylene (-CH₂-) protons, and broad signals for the ammonium (-NH₂⁺) protons of the hydrazine moiety. The integration of these peaks would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum would display signals for the four unique carbons of the benzene ring, with the carbon attached to the chlorine atom being significantly affected. A signal for the methylene carbon and potentially for the hydrazine carbons would also be present.

-

IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations from the protonated hydrazine group (typically broad bands in the 2400-3200 cm⁻¹ region), C-H stretching from the aromatic and methylene groups, C=C stretching from the aromatic ring (around 1500-1600 cm⁻¹), and a C-Cl stretching vibration at lower wavenumbers.

Synthesis Pathway

The synthesis of substituted hydrazines like this compound is a well-established process in organic chemistry. A common and industrially viable method involves the nucleophilic substitution of a benzyl halide with hydrazine.

The primary causality behind this experimental choice is the high reactivity of the benzylic carbon in 4-chlorobenzyl chloride towards nucleophiles like hydrazine. The use of hydrazine hydrate serves as a readily available and effective source of the hydrazine nucleophile. The final acidification step is critical not only for purification via precipitation but also to convert the product into its more stable and handleable dihydrochloride salt form.

Caption: General workflow for the synthesis of this compound.

A similar, well-documented approach involves the reaction of 4-methoxybenzyl chloride with hydrazine hydrate, followed by acidification with hydrochloric acid to precipitate the dihydrochloride salt, often achieving yields around 72%.[6] Alternative methods for synthesizing related phenylhydrazine hydrochlorides involve the diazotization of anilines followed by reduction.[7][8]

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by its hydrazine functional group.

-

Nucleophilicity: The lone pairs of electrons on the nitrogen atoms make the hydrazine moiety a potent nucleophile. This is the cornerstone of its utility in synthesis.

-

Reaction with Carbonyls: Its most significant reaction is the condensation with aldehydes and ketones to form hydrazones. This reaction is a fundamental step in the construction of various heterocyclic ring systems, which are prevalent scaffolds in medicinal chemistry.[9] The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration.

Caption: General reaction scheme for hydrazone formation.

-

Salt Form: The dihydrochloride salt structure ensures that the compound is more stable, less volatile, and less prone to air oxidation than its corresponding free base. For use in reactions, the free base can be liberated in situ by the addition of a suitable base.

Applications in Drug Development and Research

Hydrazines and their derivatives, like hydrazides, are recognized as powerful tools in medicinal chemistry.[9] this compound is primarily used as an intermediate for synthesizing more complex molecules with potential biological activity.

-

Heterocycle Synthesis: It is a key precursor for synthesizing nitrogen-containing heterocycles such as pyrazoles, triazoles, and oxadiazoles.[9] These structural motifs are found in a vast number of pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents.

-

Lead Compound Generation: In drug discovery programs, it can be used in combinatorial chemistry and fragment-based screening libraries to rapidly generate a diverse set of novel compounds for biological evaluation. The chlorobenzyl moiety provides a site for further chemical modification to optimize a compound's pharmacological profile.

Safety, Handling, and Storage

As with all hydrazine derivatives, this compound must be handled with appropriate caution. Safety data for the closely related hydrazine dihydrochloride indicates significant hazards.[10][11]

-

Hazards: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[11] It may cause an allergic skin reaction and is suspected of causing cancer.[11] Furthermore, it is very toxic to aquatic life with long-lasting effects.[10][11]

-

Handling: Use should be restricted to a well-ventilated area or a chemical fume hood.[10][11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[10][12] Avoid breathing dust and prevent contact with skin and eyes.

-

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[11] It should be stored locked up or in an area accessible only to qualified personnel.

-

Disposal: Waste must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[10]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its utility is centered on the nucleophilic reactivity of the hydrazine group, which enables the construction of complex molecular architectures, particularly heterocyclic systems of medicinal importance. While its synthesis is straightforward, its handling requires strict adherence to safety protocols due to its inherent toxicity. For the research scientist and drug development professional, a solid grasp of this compound's chemical properties, reactivity, and safety considerations is essential for leveraging its full synthetic potential.

References

-

ChemWhat. This compound CAS#: 1185303-65-4. [Link]

-

National Institutes of Health, PubChem. (4-Chlorobenzyl)hydrazine | C7H9ClN2 | CID 3015209. [Link]

- Google Patents. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.

-

Pharmaffiliates. Exploring the Chemical Properties of (4-Methoxybenzyl)hydrazine Dihydrochloride. [Link]

-

The Royal Society of Chemistry. Supporting Information for - Palladium-catalyzed aerobic oxidative coupling of arylhydrazines and terminal alkynes. [Link]

-

Pharmaffiliates. The Synthesis Pathway of (4-Methoxybenzyl)hydrazine Dihydrochloride. [Link]

-

National Institutes of Health. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

-

Wiley-VCH GmbH. Hydrazine - SpectraBase. [Link]

-

John Wiley & Sons, Inc. (m-chlorophenyl)hydrazine, hydrochloride - 13C NMR. [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. This compound | 1185303-65-4 [chemicalbook.com]

- 3. (4-Chlorobenzyl)hydrazine | C7H9ClN2 | CID 3015209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(1185303-65-4) 1H NMR spectrum [chemicalbook.com]

- 5. 1185303-65-4|this compound|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [guidechem.com]

- 8. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 9. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. static.cymitquimica.com [static.cymitquimica.com]

A Comprehensive Technical Guide to the Synthesis of (4-Chlorobenzyl)hydrazine Dihydrochloride

This guide provides an in-depth exploration of the synthetic pathways leading to (4-Chlorobenzyl)hydrazine dihydrochloride, a crucial building block in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles and practical methodologies for its preparation, emphasizing scientific integrity, reproducibility, and safety.

Introduction: The Significance of this compound

(4-Chlorobenzyl)hydrazine and its dihydrochloride salt are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of the chlorobenzyl moiety provides a scaffold that can be further functionalized, while the hydrazine group is a versatile precursor for the formation of various heterocyclic systems, such as pyrazoles and indazoles. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and use in subsequent reactions. This guide will explore the primary synthetic routes to this important compound, offering a comparative analysis of their advantages and limitations.

Key Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and the specific requirements for purity and yield. The most common and effective methods include:

-

Reductive Amination of 4-Chlorobenzaldehyde: A two-step process involving the formation of a hydrazone intermediate followed by its reduction.

-

Direct Alkylation of Hydrazine: The reaction of 4-chlorobenzyl chloride with a hydrazine source.

-

The Gabriel Synthesis: A classic method adapted for the synthesis of monosubstituted hydrazines, offering high selectivity.

These pathways will be discussed in detail, including the underlying chemical principles and step-by-step experimental protocols.

Pathway I: Reductive Amination of 4-Chlorobenzaldehyde

This widely used method involves the condensation of 4-chlorobenzaldehyde with hydrazine to form the corresponding hydrazone, which is then reduced to the target benzylhydrazine. The final step involves the formation of the dihydrochloride salt.

Mechanistic Rationale

The initial step is a nucleophilic addition of hydrazine to the carbonyl group of 4-chlorobenzaldehyde, followed by dehydration to yield the stable 4-chlorobenzaldehyde hydrazone. This hydrazone can then be selectively reduced to the corresponding hydrazine. The choice of reducing agent is critical to avoid over-reduction or side reactions. Mild reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation are typically employed. The final acidification with hydrochloric acid protonates both nitrogen atoms of the hydrazine moiety to yield the stable dihydrochloride salt.

Visualizing the Reductive Amination Pathway

Caption: Reductive amination pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chlorobenzaldehyde Hydrazone

-

To a solution of 4-chlorobenzaldehyde (14.06 g, 0.1 mol) in ethanol (150 mL) in a 250 mL round-bottom flask, add hydrazine hydrate (6.0 mL, ~0.12 mol) dropwise with stirring at room temperature.[1]

-

A white precipitate will form upon addition. Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to afford 4-chlorobenzaldehyde hydrazone as a white crystalline solid.

Step 2: Reduction of 4-Chlorobenzaldehyde Hydrazone

-

Suspend the dried 4-chlorobenzaldehyde hydrazone (15.46 g, 0.1 mol) in methanol (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add sodium borohydride (7.56 g, 0.2 mol) in small portions to the stirred suspension over 30-45 minutes, maintaining the temperature below 10 °C.[2]

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-6 hours.

-

Quench the reaction by carefully adding water (50 mL) dropwise.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-Chlorobenzyl)hydrazine as a pale yellow oil.

Step 3: Formation of this compound

-

Dissolve the crude (4-Chlorobenzyl)hydrazine in isopropanol (100 mL).

-

Cool the solution in an ice bath and bubble hydrogen chloride gas through the solution or add a calculated amount of concentrated hydrochloric acid (e.g., ~17 mL of 12 M HCl for 0.1 mol) dropwise with vigorous stirring.

-

A white precipitate of the dihydrochloride salt will form.

-

Continue stirring in the ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration, wash with cold isopropanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).

-

Dry the product under vacuum to yield this compound as a white to off-white solid.

Pathway II: Direct Alkylation of Hydrazine

This approach involves the direct reaction of 4-chlorobenzyl chloride with an excess of hydrazine. The key challenge in this method is to control the degree of alkylation to favor the formation of the monosubstituted product.

Mechanistic Rationale

Hydrazine is a potent nucleophile and can readily undergo nucleophilic substitution with an alkyl halide like 4-chlorobenzyl chloride. However, the initially formed (4-Chlorobenzyl)hydrazine is also nucleophilic and can react with another molecule of 4-chlorobenzyl chloride to form a disubstituted product. To minimize this, a large excess of hydrazine is typically used to increase the probability of 4-chlorobenzyl chloride reacting with an un-substituted hydrazine molecule.

Visualizing the Direct Alkylation Pathway

Caption: Direct alkylation pathway for this compound.

Detailed Experimental Protocol

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place hydrazine hydrate (50 mL, ~1.0 mol) in ethanol (150 mL).

-

Heat the mixture to reflux.

-

Add a solution of 4-chlorobenzyl chloride (16.1 g, 0.1 mol) in ethanol (50 mL) dropwise from the dropping funnel over 1 hour.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 3-4 hours.

-

Cool the reaction mixture to room temperature and filter off the hydrazine hydrochloride precipitate.

-

Concentrate the filtrate under reduced pressure to remove the excess hydrazine and ethanol.

-

Dissolve the residue in water (100 mL) and extract with diethyl ether (3 x 50 mL) to remove any unreacted starting material and disubstituted byproducts.

-

Acidify the aqueous layer with concentrated hydrochloric acid to pH 1-2.

-

Concentrate the acidic aqueous solution to dryness under reduced pressure.

-

Recrystallize the solid residue from ethanol/ether to obtain this compound.

Pathway III: The Gabriel Synthesis

The Gabriel synthesis is a robust method for preparing primary amines and can be effectively adapted for the synthesis of monosubstituted hydrazines, providing excellent control over the degree of substitution.[3][4][5][6]

Mechanistic Rationale

The synthesis begins with the deprotonation of phthalimide to form the phthalimide anion, a potent nucleophile. This anion then displaces the chloride from 4-chlorobenzyl chloride in an SN2 reaction to form N-(4-chlorobenzyl)phthalimide.[4] The final step involves the cleavage of the phthalimide group using hydrazine hydrate (the Ing-Manske procedure), which releases the desired (4-Chlorobenzyl)hydrazine and forms the stable phthalhydrazide byproduct.[3][7]

Visualizing the Gabriel Synthesis Pathway

Caption: Gabriel synthesis pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(4-chlorobenzyl)phthalimide

-

In a 250 mL round-bottom flask, dissolve potassium phthalimide (18.52 g, 0.1 mol) in N,N-dimethylformamide (DMF) (100 mL) with stirring.

-

Add 4-chlorobenzyl chloride (16.1 g, 0.1 mol) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-water.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to obtain N-(4-chlorobenzyl)phthalimide.

Step 2: Hydrazinolysis of N-(4-chlorobenzyl)phthalimide

-

Suspend the N-(4-chlorobenzyl)phthalimide (27.17 g, 0.1 mol) in ethanol (200 mL) in a 500 mL round-bottom flask.

-

Add hydrazine hydrate (6.0 mL, ~0.12 mol) to the suspension.[7]

-

Reflux the mixture for 2-3 hours. A thick white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and add 100 mL of 2 M hydrochloric acid to dissolve the desired product and precipitate the phthalhydrazide more completely.

-

Filter off the phthalhydrazide and wash it with a small amount of cold ethanol.

-

Combine the filtrate and washings.

Step 3: Isolation of this compound

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Cool the remaining aqueous solution in an ice bath.

-

If necessary, add more concentrated hydrochloric acid to ensure complete precipitation of the dihydrochloride salt.

-

Collect the white precipitate by vacuum filtration, wash with a small amount of cold water, then with cold ethanol, and finally with diethyl ether.

-

Dry the product under vacuum to yield this compound.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Key Advantages | Key Disadvantages | Typical Yield |

| Reductive Amination | 4-Chlorobenzaldehyde, Hydrazine | Readily available starting materials, generally good yields. | Two-step process, requires careful control of reduction conditions. | 60-80% |

| Direct Alkylation | 4-Chlorobenzyl chloride, Hydrazine | One-pot reaction, simple procedure. | Difficult to control selectivity, often leads to mixtures of products, requires a large excess of hydrazine. | 30-50% |

| Gabriel Synthesis | 4-Chlorobenzyl chloride, Potassium Phthalimide, Hydrazine | High selectivity for the mono-substituted product, clean reaction. | Three-step process, phthalhydrazide byproduct can be difficult to remove completely. | 70-90% |

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product. The ¹H NMR spectrum should show characteristic signals for the aromatic protons of the chlorobenzyl group, the benzylic methylene protons, and the exchangeable protons of the hydrazinium moiety.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the N-H stretching vibrations of the hydrazinium group and the C-Cl stretching of the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can be used to confirm its identity.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N, Cl) and is a definitive method for confirming the empirical formula.

Safety Considerations

-

Hydrazine and its derivatives are highly toxic and potentially carcinogenic. All manipulations involving hydrazine hydrate should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

4-Chlorobenzyl chloride is a lachrymator and an irritant. Avoid inhalation of its vapors and contact with skin and eyes.

-

Hydrochloric acid is corrosive. Handle with care and in a well-ventilated area.

-

Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Add it slowly and in a controlled manner.

Conclusion

This technical guide has outlined three robust and reliable pathways for the synthesis of this compound. The choice of the optimal route will depend on the specific needs of the researcher, considering factors such as scale, available resources, and desired purity. The Reductive Amination and Gabriel Synthesis pathways generally offer higher yields and better selectivity compared to the Direct Alkylation method. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can confidently and efficiently prepare this valuable synthetic intermediate for their drug discovery and development endeavors.

References

-

Deng, X., & Mani, N. S. (2006). A GENERAL, ONE-POT, REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES. Organic Syntheses, 83, 157. [Link]

-

Thiel, O. R., et al. (2011). 7-CHLORO-3-(2-CHLOROPHENYL)-[1][7][9]TRIAZOLO[4,3-a]PYRIDINE. Organic Syntheses, 88, 169. [Link]

- Google Patents. (2014). Preparation method for 4-chlorophenylhydrazine hydrochloride. CN103910650A.

-

NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. [Link]

-

Wikipedia. (n.d.). Gabriel synthesis. [Link]

-

Al-Hiari, Y. M. (2009). Synthesis and Characterization of Imine and Hydrazone of 4-Chlorobenzaldehyde. Asian Journal of Chemistry, 21(6), 4954-4956. [Link]

-

Al-Hiari, Y. M. (2009). Synthesis and Characterization of Imine and Hydrazone of 4-Chlorobenzaldehyde. ResearchGate. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

Chemistry Steps. (n.d.). The Gabriel Synthesis. [Link]

-

Master Organic Chemistry. (n.d.). The Gabriel Synthesis. [Link]

-

PrepChem. (n.d.). Synthesis of 1-(4-chlorobenzyl)-1-(4-methoxyphenyl)hydrazine. [Link]

-

PubChem. (n.d.). (4-Chlorobenzyl)hydrazine. [Link]

-

Wang, C., et al. (2020). A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. New Journal of Chemistry, 44(37), 16045-16051. [Link]

-

Organic Syntheses. (n.d.). p-CHLOROBENZALDEHYDE. [Link]

-

Organic Syntheses. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride. [Link]

-

Organic Syntheses. (n.d.). p-Toluenesulfonylhydrazide. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

Al-Masoudi, E. A. N. (2016). The Improved Procedure of Hydrazine Dihydro Chloride Method to Prepare Pt (II) Chloride. Journal of Al-Nahrain University, 19(1), 104-108. [Link]

- Google Patents. (2012). Processes for making hydrazides. US8110705B2.

-

Chem-Space. (n.d.). The Synthesis Pathway of (4-Methoxybenzyl)hydrazine Dihydrochloride. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. gctlc.org [gctlc.org]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. This compound(1185303-65-4) 1H NMR spectrum [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Physical and chemical properties of (4-Chlorobenzyl)hydrazine dihydrochloride

An In-Depth Technical Guide to the Physical and Chemical Properties of (4-Chlorobenzyl)hydrazine Dihydrochloride

Introduction

This compound is a substituted hydrazine salt that serves as a critical building block in modern organic synthesis. For researchers and professionals in drug development and fine chemical manufacturing, a comprehensive understanding of its properties is paramount for its effective and safe utilization. Its primary utility lies in its capacity as a precursor for the synthesis of complex heterocyclic compounds, many of which form the core scaffolds of pharmacologically active agents.[1][2] The dihydrochloride salt form enhances the compound's stability and simplifies handling compared to its free base, making it a preferred reagent in multi-step synthetic pathways.[3]

This guide provides a detailed examination of the essential physical, chemical, analytical, and safety characteristics of this compound, grounded in established chemical principles and supported by available data. The insights herein are intended to empower scientists to leverage this versatile intermediate with confidence and precision.

Compound Identification and Structure

Accurate identification is the foundation of all chemical research and development. The key identifiers and structural information for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 1185303-65-4 | [4][5][6][7] |

| Molecular Formula | C₇H₁₁Cl₃N₂ | [4][5][8] |

| Molecular Weight | 229.53 g/mol | [6][7] |

| IUPAC Name | [(4-chlorophenyl)methyl]hydrazine;dihydrochloride | [6] |

| Canonical SMILES | C1=CC(=CC=C1CNN)Cl.Cl.Cl | [4] |

| Synonyms | This compound | [6] |

The molecular structure consists of a hydrazine moiety attached to a benzyl group, which is substituted with a chlorine atom at the para (4) position of the phenyl ring. The two hydrochloride components are ionically bonded to the basic nitrogen atoms of the hydrazine group.

Physicochemical Properties

The physical properties of a reagent dictate its handling, storage, and compatibility with various reaction conditions. While specific experimental data for this exact compound is sparse, we can infer its properties based on the behavior of structurally similar substituted hydrazines and their salts.

| Property | Predicted/Observed Value | Rationale/Comments |

| Appearance | White to off-white crystalline solid | Based on related compounds like hydrazine dihydrochloride.[9] |

| Melting Point | >180 °C (with decomposition) | Hydrazine dihydrochloride melts at 198 °C.[9] The larger organic substituent may alter this, but a relatively high melting point is expected for the salt form. |

| Solubility | Soluble in water; Soluble in polar protic solvents (e.g., methanol, ethanol); Sparingly soluble in polar aprotic solvents (e.g., DMSO).[3][10] | The dihydrochloride salt form confers significant polarity, promoting solubility in water.[10] The 4-chlorobenzyl group is nonpolar and will increase solubility in organic solvents compared to unsubstituted hydrazine salts.[11] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for empirically determining the solubility of this compound in a given solvent system. This self-validating approach ensures reproducibility and accuracy.

Objective: To quantify the solubility (in mg/mL) of the compound at ambient temperature (20-25°C).

Materials:

-

This compound

-

Solvent of interest (e.g., deionized water, ethanol)

-

Analytical balance

-

Scintillation vials or small flasks with screw caps

-

Orbital shaker or magnetic stirrer

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis Spectrophotometer for quantification

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a vial (e.g., add ~100 mg to 5 mL of solvent). The presence of undissolved solid is essential.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker or use a magnetic stir bar. Agitate the mixture at a constant, controlled temperature for a minimum of 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours for the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at 5000 rpm for 15 minutes.

-

Sample Dilution: Carefully pipette a known volume of the clear supernatant (e.g., 1.0 mL) into a volumetric flask. Be cautious not to disturb the solid pellet. Dilute the sample to a final volume that will fall within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometric method against a standard curve prepared with known concentrations of the compound.

-

Calculation: Calculate the original concentration in the supernatant using the following formula: Solubility (mg/mL) = (Concentration from analysis in mg/mL) × (Dilution Factor)

Stability and Storage

Chemical Stability: this compound is chemically stable under standard ambient conditions (room temperature) when protected from moisture and air.[9][12] The salt form prevents the slow oxidation that can occur with hydrazine free bases upon exposure to atmospheric oxygen.[13]

Conditions to Avoid & Incompatibilities:

-

Strong Bases: Reaction with strong bases will deprotonate the hydrazine moiety, liberating the more reactive and less stable free base.

-

Strong Oxidizing Agents: As a hydrazine derivative, the compound is a reducing agent and can react exothermically or violently with strong oxidants.[12][13]

-

Elevated Temperatures: Thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NOx) and hydrogen chloride gas.[9]

Recommended Storage: To ensure long-term integrity, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[12] For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent any potential degradation from atmospheric components.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is centered on the nucleophilic character of its hydrazine functional group.

Core Reactivity: Hydrazone Formation

The most pivotal reaction is its condensation with aldehydes and ketones to form stable hydrazones. This reaction serves as a gateway to a vast array of more complex molecular architectures.

Mechanism Insight: The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon. This is followed by dehydration to yield the C=N double bond of the hydrazone. The reaction is typically catalyzed by a small amount of acid, although the dihydrochloride salt itself may provide a sufficiently acidic environment.

This transformation is foundational for building heterocyclic rings, which are prevalent in medicinal chemistry. For example, the resulting hydrazone can undergo intramolecular cyclization or react with other reagents to form pyrazoles, indoles, and other key pharmacophores.[1][2][14]

Application in Drug Discovery

Substituted hydrazines are indispensable tools in the synthesis of pharmaceuticals. Derivatives of 4-chlorophenylhydrazine and related structures are key intermediates in the production of:

-

Anticancer Agents: Many pyrazole-based compounds, synthesized using hydrazine precursors, have demonstrated potent activity in preclinical cancer studies.[1]

-

Anti-inflammatory Drugs: The pyrazole scaffold is also central to the design of non-steroidal anti-inflammatory drugs (NSAIDs).[2]

-

Antimicrobial Compounds: Various heterocyclic systems derived from hydrazines exhibit significant antimicrobial and antifungal properties.[2][14]

The 4-chloro substituent on the benzyl ring provides a site for potential metabolic stability and can influence the electronic properties and binding interactions of the final drug molecule.

Analytical Characterization

Confirming the identity and purity of this compound is essential for its use in regulated environments like pharmaceutical development. A combination of chromatographic and spectroscopic methods is typically employed.

-

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying the compound. A reverse-phase method is generally suitable.

-

Mass Spectrometry (MS): Used in conjunction with LC (LC-MS) to confirm the molecular weight and fragmentation pattern, providing unequivocal structural identification.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and the ratio of different protons and carbons.[15]

-

Spectrophotometry: Can be used for quantification, particularly after derivatization with an aldehyde that contains a chromophore, such as p-dimethylaminobenzaldehyde, which forms a colored product.

Experimental Protocol: Purity Analysis by Reverse-Phase HPLC

Objective: To determine the purity of a sample of this compound by calculating the area percentage of the main peak.

Instrumentation & Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Sample diluent: 50:50 Water/Acetonitrile

-

This compound sample

Methodology:

-

Standard/Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the compound in 10 mL of the sample diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

-

Chromatographic Conditions:

-

Column Temperature: 30 °C

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm (or a wavelength determined by a UV scan)

-

Injection Volume: 10 µL

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: Ramp linearly from 10% B to 90% B

-

15-17 min: Hold at 90% B

-

17-18 min: Return to 10% B

-

18-22 min: Equilibrate at 10% B

-

-

-

Analysis: Inject the prepared sample solution into the equilibrated HPLC system.

-

Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Rationale: The C18 column provides a nonpolar stationary phase suitable for retaining the moderately nonpolar analyte. The water/acetonitrile gradient effectively elutes the compound and any related impurities. TFA is used as an ion-pairing agent to improve peak shape.

Safety, Handling, and Toxicology

Substituted hydrazines and their salts must be handled with care due to their potential toxicity. The safety profile is inferred from data on hydrazine and its dihydrochloride salt.[12][16]

| Hazard Class | GHS Statement | Source(s) |

| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | [12] |

| Skin Sensitization | H317: May cause an allergic skin reaction. | [12][17] |

| Carcinogenicity | H350: May cause cancer. | [12][17] |

| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects. | [12][17] |

Safe Handling Procedures:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9][18] Ensure that eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Hygiene Practices: Avoid creating dust.[9] Do not eat, drink, or smoke in the work area.[12] Wash hands thoroughly after handling.[12]

-

Spill & Disposal: In case of a spill, contain the material with an inert absorbent and collect it into a suitable container for disposal.[18] Do not allow the material to enter drains or waterways.[9] Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[9]

Conclusion

This compound is a stable and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically relevant heterocyclic compounds. Its value is derived from the predictable reactivity of the hydrazine moiety, particularly in the formation of hydrazones. A thorough understanding of its physicochemical properties, coupled with stringent adherence to safety and handling protocols, is essential for its successful application in research and development. This guide provides the foundational knowledge required for scientists to effectively and safely incorporate this important building block into their synthetic strategies.

References

-

Guidechem. This compound 1185303-65-4 wiki.

-

Biotuva Life Sciences. This compound.

-

ChemWhat. This compound CAS#: 1185303-65-4.

-

ChemicalBook. This compound | 1185303-65-4.

-

Key Organics. This compound.

-

PubChem - NIH. (4-Chlorobenzyl)hydrazine | C7H9ClN2 | CID 3015209.

-

Ningbo Inno Pharmchem Co., Ltd. 4-Chlorophenylhydrazine HCl: Applications in Research and Industry.

-

BenchChem. An In-depth Technical Guide to the Solubility and Stability of Heptyl-Hydrazine Sulfate.

-

Ningbo Inno Pharmchem Co., Ltd. Unlock Pharmaceutical Innovation: The Role of 4-Chlorophenylhydrazine HCl.

-

Agency for Toxic Substances and Disease Registry. Analytical Methods for Hydrazines.

-

Guidechem. How is 4-Chlorophenylhydrazine hydrochloride synthesized?.

-

Solubility of Things. Hydrazine.

-

Sigma-Aldrich. SAFETY DATA SHEET - Hydrazine dihydrochloride.

-

Fisher Scientific. SAFETY DATA SHEET - Hydrazine Dihydrochloride (Certified).

-

Google Patents. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.

-

Sigma-Aldrich. (4-chlorobenzyl)hydrazine hydrochloride. hydrazine%20hydrochloride&type=product_name)

-

Pfaltz & Bauer. SAFETY DATA SHEET - N-(o-Chlorobenzyl)hydrazide dihydrochloride 95%.

-

ACS Publications. The Coulometric Determination of Hydrazine and Substituted Hydrazines.

-

ResearchGate. (PDF) Chromatographic methods of determining hydrazine and its polar derivatives.

-

ResearchGate. Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine.

-

Biosynth. Safety Data Sheet - Hydrazine dihydrochloride.

-

DC Fine Chemicals. Safety Data Sheet - Hydrazine hydrochloride.

-

RSC Publishing. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases.

-

ACS Reagent Chemicals. Hydrazine Sulfate.

-

BLD Pharm. This compound.

-

PubChem - NIH. (4-Chlorophenyl)hydrazine | C6H7ClN2 | CID 70624.

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Properties of (4-Methoxybenzyl)hydrazine Dihydrochloride.

-

Amerigo Scientific. This compound.

-

NIH - PMC. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.

-

Ningbo Inno Pharmchem Co., Ltd. The Synthesis Pathway of (4-Methoxybenzyl)hydrazine Dihydrochloride.

-

Loba Chemie. HYDRAZINE DIHYDROCHLORIDE EXTRA PURE MSDS.

-

Google Patents. CN101157634A - Method for preparing 4-chlorine phenylhydrazine.

-

Scholars Research Library. Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances.

-

Santa Cruz Biotechnology. (4-Fluorobenzyl)hydrazine hydrochloride.

-

Arxada. Performance Chemicals Hydrazine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. This compound – Biotuva Life Sciences [biotuva.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | 1185303-65-4 [chemicalbook.com]

- 8. keyorganics.net [keyorganics.net]

- 9. fishersci.com [fishersci.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. benchchem.com [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. arxada.com [arxada.com]

- 14. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1185303-65-4|this compound|BLD Pharm [bldpharm.com]

- 16. lobachemie.com [lobachemie.com]

- 17. dcfinechemicals.com [dcfinechemicals.com]

- 18. pfaltzandbauer.com [pfaltzandbauer.com]

An In-depth Technical Guide to (4-Chlorobenzyl)hydrazine Dihydrochloride for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Chlorobenzyl)hydrazine Dihydrochloride, a key reagent for constructing complex molecular architectures in pharmaceutical and materials science. We will delve into its chemical identity, synthesis, applications, and safety protocols, offering insights grounded in established chemical principles.

Core Chemical Identity

This compound is a salt of the substituted hydrazine, (4-Chlorobenzyl)hydrazine. The presence of the benzyl spacer between the phenyl ring and the hydrazine moiety distinguishes it from its isomer, 4-chlorophenylhydrazine, imparting different reactivity and synthetic utility.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | [(4-chlorophenyl)methyl]hydrazine dihydrochloride | [1][2] |

| CAS Number | 1185303-65-4 | [1][2] |

| Molecular Formula | C₇H₁₁Cl₃N₂ | [1][2] |

| Molecular Weight | 229.53 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC=C1CNN)Cl.Cl.Cl | [2] |

| InChIKey | UQORAWUVXYYPLS-UHFFFAOYSA-N | [2] |

Synthesis and Mechanism

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, a plausible and efficient synthesis can be extrapolated from established methods for preparing substituted hydrazines. The most logical pathway involves the nucleophilic substitution of a suitable hydrazine precursor on 4-chlorobenzyl chloride.

A common approach to synthesizing benzylhydrazines is the reaction of the corresponding benzyl halide with an excess of hydrazine hydrate. The dihydrochloride salt is then readily prepared by treating the resulting free base with hydrochloric acid.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a significant molar excess of hydrazine hydrate to a suitable solvent, such as ethanol.

-

Addition of Starting Material: Slowly add 4-chlorobenzyl chloride to the hydrazine solution at room temperature. The use of excess hydrazine is crucial to minimize the formation of the double-alkylated side product.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess hydrazine and solvent under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane and wash with water to remove any remaining hydrazine salts. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude (4-Chlorobenzyl)hydrazine free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol. Slowly add two equivalents of concentrated hydrochloric acid while stirring. The dihydrochloride salt should precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its role as a versatile building block for the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents.[3][4][5] The hydrazine moiety is a key functional group for constructing nitrogen-containing rings.

Synthesis of Pyrazole Derivatives:

A significant application of substituted hydrazines is in the Knorr pyrazole synthesis and related cyclocondensation reactions.[6] (4-Chlorobenzyl)hydrazine can react with 1,3-dicarbonyl compounds or their equivalents to yield substituted pyrazoles.[3][7] These pyrazole scaffolds are core components of numerous drugs, including anti-inflammatory agents, analgesics, and anticancer therapies.[5][8]

Caption: General scheme for pyrazole synthesis.

The 4-chlorobenzyl group can be a crucial pharmacophore, or it can serve as a protecting group or a synthetic handle for further functionalization.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons of the chlorophenyl group, the benzylic methylene protons, and the protons of the hydrazine moiety.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present, such as N-H stretches from the hydrazine salt and C-Cl stretches from the chlorophenyl group.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Safety and Handling

This compound, like other hydrazine derivatives, should be handled with care by trained personnel in a well-ventilated laboratory or under a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling the dust.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable reagent for organic synthesis, particularly in the construction of heterocyclic systems relevant to drug discovery. Its unique structure offers opportunities for creating diverse molecular libraries. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research setting.

References

-

Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Three-component Reaction for Pyrazole Synthesis. Organic Syntheses. Available at: [Link]

-

This compound CAS#: 1185303-65-4 • ChemWhat. ChemWhat. Available at: [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

(4-Chlorobenzyl)hydrazine | C7H9ClN2 | CID 3015209. PubChem - NIH. Available at: [Link]

-

New Synthesis of Fluorinated Pyrazoles. ACS Publications. Available at: [Link]

-

The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available at: [Link]

-

Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. Available at: [Link]

-

Unit 4 Pyrazole | PDF. Slideshare. Available at: [Link]

-

Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. ResearchGate. Available at: [Link]

-

Hydrazone synthesis by C-N coupling. Organic Chemistry Portal. Available at: [Link]

-

19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. OpenStax. Available at: [Link]

-

Dicarbonyl + Hydrazine -> Cyclic compound?. Reddit. Available at: [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. Page loading... [guidechem.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Unit 4 Pyrazole | PDF [slideshare.net]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. preprints.org [preprints.org]

- 9. This compound(1185303-65-4) 1H NMR [m.chemicalbook.com]

The Dawn of a New Era in Psychiatry: An In-depth Technical Guide to the Early Research and Discovery of Benzylhydrazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Serendipitous Discovery Ignites a Revolution

The mid-20th century marked a pivotal turning point in the treatment of mental illness, largely catalyzed by the serendipitous discovery of the antidepressant properties of a class of compounds known as monoamine oxidase inhibitors (MAOIs). This guide delves into the early research and discovery of benzylhydrazine compounds, a key family within the MAOI class, providing a technical and historical perspective for today's researchers and drug development professionals. The story of benzylhydrazine is not merely a historical footnote; it is a compelling narrative of scientific observation, chemical exploration, and the dawn of psychopharmacology, laying the groundwork for the monoamine theory of depression.[1]

The journey began not in a psychiatric clinic, but in the wards of tuberculosis sanatoriums. In the early 1950s, physicians observed that patients treated with the anti-tuberculosis drug iproniazid, a hydrazine derivative, exhibited significant mood elevation and increased energy.[2][3] This unexpected side effect, a "psychic energizer" as it was dubbed, sparked the interest of researchers who began to investigate the underlying mechanism of this mood-altering effect.[4] This pivotal observation set the stage for the exploration of other hydrazine derivatives, including the benzylhydrazines, and their potential as therapeutic agents for depressive illnesses.

The Chemical Genesis: Early Synthesis of Benzylhydrazine and its Derivatives

The parent compound, benzylhydrazine, was known to chemists prior to the discovery of its biological significance. Early synthetic methods were foundational to the subsequent development of pharmacologically active derivatives.

Experimental Protocol: A Representative Early Synthesis of Benzylhydrazine

A common early laboratory-scale synthesis of benzylhydrazine involved the reaction of a benzyl halide with hydrazine hydrate. This straightforward nucleophilic substitution reaction provided a reliable route to the core benzylhydrazine scaffold.

Reaction Scheme:

Step-by-Step Methodology:

-

Reaction Setup: A solution of benzyl chloride (1 equivalent) in a suitable solvent, such as ethanol, was prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Hydrazine Hydrate: An excess of hydrazine hydrate (typically 3-5 equivalents) was added to the stirred solution of benzyl chloride. The use of excess hydrazine is crucial to minimize the formation of the dibenzylhydrazine byproduct.

-

Reflux: The reaction mixture was heated to reflux and maintained at this temperature for several hours to ensure the completion of the reaction. The progress of the reaction could be monitored by techniques available at the time, such as thin-layer chromatography.

-

Workup and Isolation: After cooling, the reaction mixture was typically subjected to a series of extraction and washing steps to remove unreacted starting materials and byproducts. The product, benzylhydrazine, was then isolated, often as its hydrochloride salt to improve stability, and purified by recrystallization.[1]

This fundamental synthetic framework was adapted and modified to produce a variety of benzylhydrazine derivatives, including one of the most clinically significant early MAOIs, phenelzine (2-phenylethylhydrazine). Phenelzine was first synthesized in 1932 by Czech chemists Emil Votoček and Otakar Leminger, long before its therapeutic potential was recognized.[5]

Unraveling the Mechanism: The Discovery of Monoamine Oxidase Inhibition

The euphoric side effects of iproniazid prompted intense investigation into its biochemical mechanism of action. In 1952, E. Albert Zeller and his colleagues made the groundbreaking discovery that iproniazid was a potent inhibitor of monoamine oxidase (MAO), an enzyme responsible for the metabolic degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[6] This discovery was the key that unlocked the door to understanding the antidepressant effects of these hydrazine derivatives and laid the foundation for the monoamine hypothesis of depression.[7]

Early Experimental Methods for Determining MAO Inhibition

The techniques used in the 1950s to measure MAO activity were foundational to the development of MAOIs. These assays, while less sophisticated than modern methods, were instrumental in identifying and characterizing the inhibitory properties of benzylhydrazine compounds.

In Vitro Assay for MAO Activity:

Early in vitro assays for MAO activity typically involved incubating a tissue homogenate (often from rat liver or brain, which are rich in MAO) with a monoamine substrate and measuring the rate of substrate disappearance or product formation.

A Representative 1950s Protocol:

-

Tissue Preparation: A sample of rat liver or brain was homogenized in a buffered solution to release the mitochondrial fraction containing MAO.

-

Incubation: The tissue homogenate was incubated at a controlled temperature (e.g., 37°C) with a specific monoamine substrate, such as tyramine or serotonin.

-

Measurement of Product Formation: The activity of MAO was determined by measuring the formation of the corresponding aldehyde product. One common method involved a spectrophotometric assay where the aldehyde product was reacted with a chromogenic reagent to produce a colored compound, the absorbance of which could be quantified.[8]

-

Inhibition Studies: To test the inhibitory potential of a compound like benzylhydrazine, it was pre-incubated with the tissue homogenate before the addition of the substrate. The degree of inhibition was calculated by comparing the rate of product formation in the presence and absence of the inhibitor.

In Vivo Assessment of MAO Inhibition:

In vivo studies were crucial for confirming the MAO-inhibiting effects of these compounds in a living organism and for correlating this biochemical action with behavioral changes. A common approach involved administering the test compound to an animal and then measuring the levels of monoamine neurotransmitters and their metabolites in the brain.

A Representative 1950s In Vivo Protocol:

-

Drug Administration: A benzylhydrazine compound was administered to a laboratory animal, such as a rat or mouse.

-

Tissue Collection: After a specific time interval, the animal was euthanized, and the brain was rapidly removed and dissected.

-

Neurotransmitter and Metabolite Analysis: The levels of monoamines (e.g., serotonin, norepinephrine) and their major metabolites (e.g., 5-hydroxyindoleacetic acid [5-HIAA], vanillylmandelic acid [VMA]) in the brain tissue were measured. Early analytical methods for these neurotransmitters were often based on fluorometric or colorimetric assays following chemical extraction and separation.

-

Interpretation: A significant increase in the brain concentrations of monoamines and a corresponding decrease in their metabolites were indicative of MAO inhibition.

From the Bench to the Bedside: Early Clinical Investigations

The translation of the basic science of MAO inhibition into clinical practice was spearheaded by pioneering psychiatrists like Nathan S. Kline. In 1957, Kline and his colleagues conducted a landmark clinical trial with iproniazid in patients with severe depression at Rockland State Hospital.[9][10]

The Kline et al. (1957) Iproniazid Study: A Turning Point

This study was one of the first to systematically evaluate the antidepressant effects of an MAOI in a psychiatric population.

Experimental Design:

-

Patient Population: The study included patients with severe, chronic depression who had been largely unresponsive to other available treatments.[9]

-

Intervention: Patients were treated with iproniazid for several weeks.

-

Outcome Measures: The primary outcomes were clinical observations of changes in mood, behavior, and social interaction.

Quantitative Results:

The results of this study were striking. Approximately 70% of the patients treated with iproniazid showed significant improvement in their depressive symptoms.[2][4] Patients who had been withdrawn and apathetic became more alert, sociable, and engaged with their surroundings.[9]

This high response rate in a treatment-resistant population was a major breakthrough and generated immense excitement in the psychiatric community. It provided strong evidence for the therapeutic potential of MAOIs and spurred the development and clinical testing of other hydrazine derivatives, including phenelzine.

Early Clinical Trials of Phenelzine

Following the success of iproniazid, phenelzine emerged as a promising alternative with a potentially more favorable side-effect profile. Early clinical trials in the late 1950s and early 1960s aimed to establish its efficacy and safety in depressed patients.

| Study Characteristic | Representative Early Phenelzine Trial Data |

| Patient Population | Depressed outpatients, often with features of anxiety. |

| Dosage | Typically ranged from 45 to 90 mg per day. |

| Trial Duration | Usually 4 to 6 weeks. |

| Primary Outcome | Improvement in scores on depression rating scales. |

| Efficacy | Significant improvement in depressive symptoms compared to placebo. |

| Key Side Effects | Postural hypotension, dizziness, dry mouth, and constipation. |

One of the most significant challenges that emerged with the early use of MAOIs was the "cheese effect," a hypertensive crisis that could occur in patients who consumed foods rich in tyramine (e.g., aged cheeses, certain wines).[11] This was a direct consequence of MAO inhibition in the gut and liver, which prevented the breakdown of dietary tyramine, a potent vasoconstrictor. This discovery led to the implementation of crucial dietary restrictions for patients taking irreversible MAOIs.

The Benzylhydrazine Core: Structure-Activity Relationships

Early research into benzylhydrazine derivatives also provided the first insights into the structure-activity relationships (SAR) for MAO inhibition. The benzylhydrazine moiety was identified as a key pharmacophore.

Caption: Key structural features of benzylhydrazine for MAO inhibition.

The hydrazine group was found to be essential for the irreversible inhibition of MAO, likely through covalent modification of the enzyme's flavin adenine dinucleotide (FAD) cofactor. The nature of the substituent on the hydrazine nitrogen and the aromatic ring was found to modulate the potency and selectivity of MAO inhibition. This early SAR work, though rudimentary by modern standards, guided the synthesis of new benzylhydrazine analogues with improved pharmacological profiles.

Conclusion: A Legacy of Innovation

The early research and discovery of benzylhydrazine compounds represent a paradigm shift in our understanding and treatment of depression. From the serendipitous observation of mood elevation in tuberculosis patients to the elucidation of MAO inhibition as a therapeutic mechanism, this period was characterized by keen clinical observation and pioneering biochemical research. The development of benzylhydrazine MAOIs like phenelzine provided the first effective pharmacological treatment for many individuals suffering from depression and laid the scientific foundation for the development of subsequent generations of antidepressant medications. While the use of classic, irreversible MAOIs has declined due to dietary restrictions and potential drug interactions, their historical significance and continued efficacy in certain patient populations underscore the enduring legacy of this groundbreaking class of compounds. The principles of enzyme inhibition and the focus on neurotransmitter systems that emerged from this early research continue to be central to modern neuroscience and drug discovery.

References

- Blackwell, B. (2014). Early Development of Monoamine Oxidase Inhibitors.

-

Organic Syntheses. Benzylhydrazine. Available from: [Link].

-

World Health Organization. A.32 Phenelzine – treatment-resistant depression – EML. Available from: [Link].

- Ravaris, C. L., Nies, A., Robinson, D. S., Ives, J. O., Lamborn, K. R., & Korson, L. (1976). A multiple-dose, controlled study of phenelzine in depression-anxiety states.

- Butler, D. E., Alexander, S. M., McLean, J. W., & Strand, L. B. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. Journal of medicinal chemistry, 14(11), 1052–1054.

- Robinson, D. S., Nies, A., Ravaris, C. L., Ives, J. O., & Bartlett, D. (1978). Clinical pharmacology of phenelzine.

- Samzadeh-Kermani, A. (2018). Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. New Journal of Chemistry, 42(6), 4766-4772.

-

The Lasker Foundation. (1964). Iproniazid for the treatment of severe depression. Available from: [Link].

- Matsunaga, H., & Watanabe, S. (1983). Determination of hydrazine in pharmaceuticals IV: Hydrazine and benzylhydrazine in isocarboxazid. Journal of pharmaceutical sciences, 72(9), 1081–1082.

- Blackwell, B. (2018). Chapter 8: Nathan (“Nate”) Kline and the Monoamine Oxidase Inhibitors. INHN.

- U.S. National Library of Medicine. (n.d.). Monoamine oxidase assays. PubMed.

-

ResearchGate. Dr. Nathan Kline is the Lasker award winning psychiatrist who is... Available from: [Link].

-

ResearchGate. (2019). Monoamine Oxidase Assays. Available from: [Link].

- Lee, J., & Mathew, B. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in molecular biology (Clifton, N.J.), 2707, 411–418.

-

ResearchGate. (2018). Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine. Available from: [Link].

-

Cell Biolabs, Inc. Monoamine Oxidase Assays. Available from: [Link].

-

Bio-Techne. Monoamine Oxidase Assay Kit. Available from: [Link].

-

Elabscience. (2024). Monoamine Oxidases (MAO) activity assay: obtain a amount of effective data in a short time. Available from: [Link].

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. A multiple-dose, controlled study of phenelzine in depression-anxiety states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacology of phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monoamine Oxidases (MAO) activity assay: obtain a amount of effective data in a short time [elabscience.com]

- 9. laskerfoundation.org [laskerfoundation.org]

- 10. inhn.org [inhn.org]

- 11. Benzylhydrazine | 555-96-4 | Benchchem [benchchem.com]

An In-depth Technical Guide to (4-Chlorobenzyl)hydrazine Dihydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of (4-Chlorobenzyl)hydrazine dihydrochloride, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, reactivity, and critical applications, with a focus on providing actionable insights and robust methodologies.

Chemical Identity and Properties

This compound , a fine chemical intermediate, plays a significant role in the synthesis of a variety of heterocyclic compounds, which are scaffolds for numerous pharmaceutical agents.

IUPAC Name and Synonyms

-

IUPAC Name: [(4-chlorophenyl)methyl]hydrazine dihydrochloride[1]

-

Synonyms: 4-Chlorobenzylhydrazine dihydrochloride, (4-Chlorophenyl)methylhydrazine dihydrochloride[1]

-

CAS Number: 1185303-65-4

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₇H₁₁Cl₃N₂ |

| Molecular Weight | 229.54 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 4-chlorobenzyl chloride with hydrazine hydrate, followed by treatment with hydrochloric acid. This method is analogous to the synthesis of other substituted benzylhydrazines.[2]

Synthesis Workflow

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Chlorobenzyl chloride

-

Hydrazine hydrate (80% solution in water)

-

Concentrated hydrochloric acid

-

Ethanol

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzyl chloride (1 equivalent) in ethanol.

-

Slowly add hydrazine hydrate (2-3 equivalents) to the solution at room temperature. The reaction is exothermic.

-

After the initial reaction subsides, heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the resulting residue in a minimal amount of ethanol and cool in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with stirring until the precipitation of the dihydrochloride salt is complete.

-

Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization

Accurate characterization of this compound is crucial for its use in further synthetic applications. The following are expected analytical data:

-

¹H NMR: Peaks corresponding to the aromatic protons of the chlorobenzyl group, the methylene protons, and the hydrazine protons.

-

¹³C NMR: Signals for the carbon atoms of the chlorobenzyl ring and the methylene carbon.

-

FTIR: Characteristic absorption bands for N-H stretching of the hydrazinium ion, C-H stretching of the aromatic and methylene groups, and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base, (4-Chlorobenzyl)hydrazine.

Reactivity and Applications in Drug Development

This compound is a versatile reagent, primarily utilized as a precursor for the synthesis of heterocyclic compounds, most notably pyrazoles. These structures are prevalent in a wide range of biologically active molecules.

Synthesis of Pyrazole Derivatives

The most common application of this compound is in the Knorr pyrazole synthesis and related cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents.[3][4][5] This reaction provides a straightforward route to substituted pyrazoles, which are key pharmacophores in many drugs.[6][7]

General Reaction Mechanism

Caption: Mechanism of Pyrazole Formation.

The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The final step involves dehydration to yield the stable aromatic pyrazole ring.[8]

Role in the Synthesis of Marketed Drugs and Drug Candidates

The pyrazole moiety is a cornerstone in the design of numerous therapeutic agents. The use of substituted benzylhydrazines, such as the 4-chloro derivative, allows for the introduction of specific functionalities that can modulate the pharmacological properties of the final compound.

-

Anti-inflammatory Drugs (COX-2 Inhibitors): The celebrated anti-inflammatory drug Celecoxib features a 1,5-diarylpyrazole core. Its synthesis involves the condensation of a substituted phenylhydrazine with a β-diketone.[9][10][11][12][13] While the direct precursor to Celecoxib is 4-sulfamoylphenylhydrazine, the synthetic principles are directly applicable to analogs prepared from (4-Chlorobenzyl)hydrazine, aiming to explore structure-activity relationships.

-

Anticonvulsant Agents: A number of pyrazole and pyrazoline derivatives have demonstrated significant anticonvulsant activity.[6][7][14][15] For instance, novel indole-linked pyrazoles have been synthesized and evaluated for their potential in treating seizures. The synthesis of these compounds often involves the reaction of a substituted hydrazine with a suitable precursor.[16] The 4-chlorobenzyl group can be incorporated to enhance lipophilicity and potentially improve blood-brain barrier penetration.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutically relevant heterocyclic compounds. Its straightforward synthesis and predictable reactivity in pyrazole formation make it an important tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reaction mechanisms is essential for its effective application in the discovery and development of new therapeutic agents.

References

- Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. (2024). Asian Journal of Pharmaceutical and Clinical Research.

- Celecoxib | New Drug Approvals. (n.d.). FDA

- Siddiqui, N., et al. (2013). Synthesis and anticonvulsant activity of some 2-pyrazolines derived from chalcones. Arabian Journal of Chemistry.

- Al-Ghorbani, M., et al. (2009). Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. European Journal of Medicinal Chemistry, 44(9), 3480-3487.

- The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. (n.d.). Benchchem.

- Synthesis, Anticonvulsant, and Molecular Docking Studies of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) Me. (2022).

- Development of novel indole-linked pyrazoles as anticonvulsant agents: A molecular hybridization approach. (2021). Archiv der Pharmazie, 354(1), e2000100.

- Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. (2021). Journal of Flow Chemistry, 11(4), 381-386.

- Elguero, J., et al. (1996). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 74(10), 1837-1845.

- Deng, X., et al. (2006). A General, One-Pot, Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Monosubstituted Hydrazones and Nitroolefins. Organic Syntheses, 83, 144.

- Al-Mousawi, S. M., et al. (2018).

- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2018). Molecules, 23(8), 1883.

- Butler, D. E., et al. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. Journal of Medicinal Chemistry, 14(11), 1052-1054.

- Synthesis method of celecoxib. (2012).

- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.

- What is the synthesis route of 4-Chlorophenylhydrazine hydrochloride? (n.d.). Guidechem.

- Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine. (2012).

- 4-Chlorophenylhydrazine hydrochloride synthesis. (n.d.). ChemicalBook.

- Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Homocoupling of Arylhydrazines to Afford Internal Alkynes. (n.d.). The Royal Society of Chemistry.

- Al-Mousawi, S. M., et al. (2018).